

Spectroscopic characterization of 1-(4-Fluorophenyl)pyrazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Fluorophenyl)pyrazole

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Spectroscopic Profile of 1-(4-Fluorophenyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic characterization of **1-(4-Fluorophenyl)pyrazole**, a key heterocyclic moiety in medicinal chemistry. The following sections present a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. This document is intended to serve as a comprehensive reference for researchers engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The spectroscopic data for **1-(4-Fluorophenyl)pyrazole** is summarized below. Due to the limited availability of published experimental spectra for this specific molecule, the presented data is a combination of information from closely related analogs, such as 1-phenylpyrazole, and predicted values based on established spectroscopic principles. The data for 1-phenylpyrazole is included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
1-(4-Fluorophenyl)pyrazole (Predicted)	CDCl ₃	Pyrazole Protons:• H-3: ~7.8-8.0 (d)• H-4: ~6.5 (t)• H-5: ~7.7-7.9 (d)4-Fluorophenyl Protons:• H-2', H-6': ~7.6-7.8 (m)• H-3', H-5': ~7.1-7.3 (m)
1-Phenylpyrazole[1][2][3]	CDCl ₃	Pyrazole Protons:• H-3: 7.95 (d)• H-4: 6.47 (t)• H-5: 7.72 (d)Phenyl Protons:• H-2', H-6': 7.71 (m)• H-3', H-4', H-5': 7.45-7.25 (m)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
1-(4-Fluorophenyl)pyrazole (Predicted)	CDCl ₃	Pyrazole Carbons:• C-3: ~140-142• C-4: ~108-110• C-5: ~128-1304-Fluorophenyl Carbons:• C-1': ~136 (d, JC-F ≈ 2-3 Hz)• C-2', C-6': ~122 (d, JC-F ≈ 8-9 Hz)• C-3', C-5': ~116 (d, JC-F ≈ 22-23 Hz)• C-4': ~162 (d, JC-F ≈ 245-250 Hz)
1-Phenylpyrazole[1]	CDCl ₃	Pyrazole Carbons:• C-3: 140.3• C-4: 107.8• C-5: 129.5Phenyl Carbons:• C-1': 140.2• C-2', C-6': 119.2• C-3', C-5': 129.4• C-4': 126.9

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Compound	Functional Group	Wavenumber (cm ⁻¹)
1-(4-Fluorophenyl)pyrazole (Predicted)	C-H (Aromatic)	3100-3000
C=C, C=N (Aromatic)	1600-1450	
C-F	1250-1100 (strong)	
C-N	1350-1250	
1-Phenylpyrazole[4]	C-H (Aromatic)	3140-3050
C=C, C=N (Aromatic)	1598, 1502, 1460	
C-N	1330	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragments (m/z)
1-(4-Fluorophenyl)pyrazole (Predicted)	EI or ESI	162.06	135, 95, 68
1-Phenylpyrazole[3]	EI	144.07	117, 90, 77, 64, 51

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **1-(4-Fluorophenyl)pyrazole**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **1-(4-Fluorophenyl)pyrazole** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a solvent with a known residual peak is recommended for referencing.[5][6]

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR, to set the chemical shift reference to 0 ppm.
- Data Acquisition:
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire ^1H NMR, ^{13}C NMR, and, if desired, 2D NMR (e.g., COSY, HSQC, HMBC) spectra. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[7]
- Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of **1-(4-Fluorophenyl)pyrazole** with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
 - Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4 , CS_2). The choice of solvent should not have significant absorption in the regions of interest.[9]
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the pure solvent).
 - Place the prepared sample in the spectrometer's sample compartment.

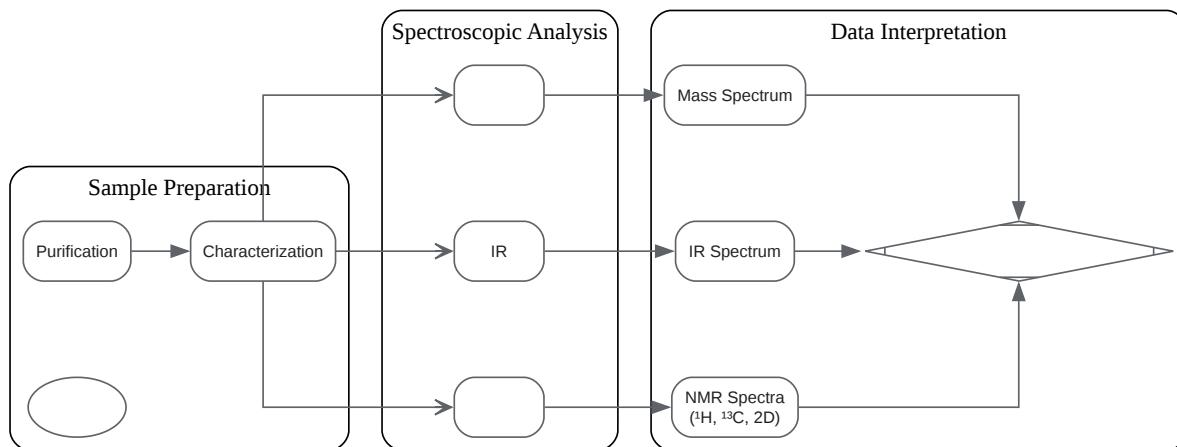
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . The final spectrum is usually an average of multiple scans to improve the signal-to-noise ratio.
- Data Analysis: The obtained spectrum should be background-corrected. Identify the characteristic absorption bands and compare them with known functional group correlation tables.[10][11]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **1-(4-Fluorophenyl)pyrazole** in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile). The concentration should be in the range of $\mu\text{g/mL}$ to ng/mL .[12]
- Instrumentation and Ionization:
 - Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable.[13]
 - For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.[14][15]
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.
 - For high-resolution mass spectrometry (HRMS), calibrate the instrument with a known standard to ensure accurate mass measurements.[16]
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$). Analyze the fragmentation pattern to gain structural information. For HRMS data, determine the elemental composition of the parent and fragment ions.

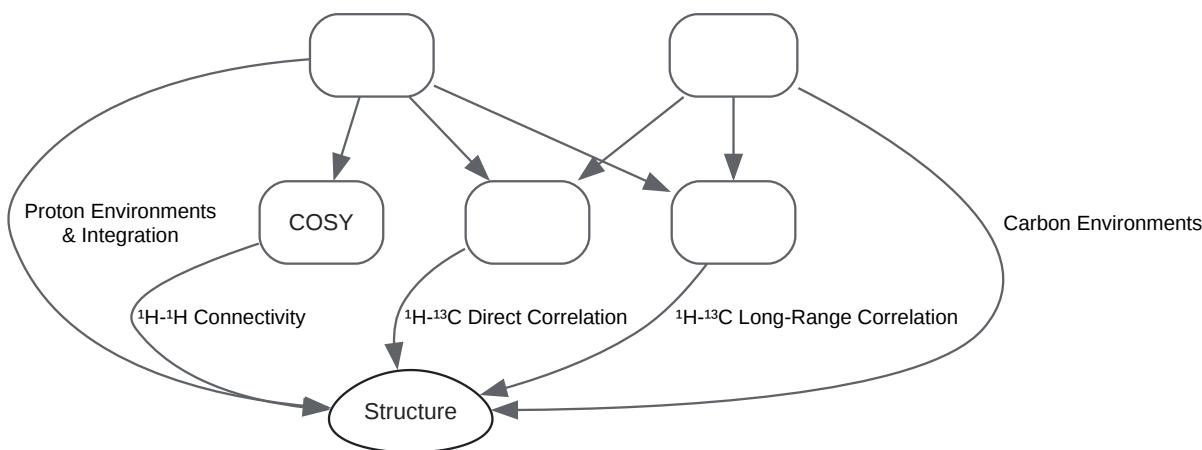
Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationships in NMR-based structure elucidation.



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Caption: General workflow for the spectroscopic characterization of an organic compound.



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Caption: Logical relationships in NMR-based structure elucidation.

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